

Understanding the structure-activity relationship of DAPTA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dapta*

Cat. No.: B1666603

[Get Quote](#)

An In-Depth Technical Guide on the Structure-Activity Relationship of "DAPTA"

Introduction

The term "DAPTA" can be ambiguous and may refer to two distinct therapeutic agents of significant interest in drug development: the lipopeptide antibiotic Daptomycin and the CCR5 antagonist D-ala-peptide T-amide (**DAPTA**). To provide a comprehensive resource for researchers, scientists, and drug development professionals, this guide will delve into the structure-activity relationships (SAR) and core characteristics of both molecules.

Part 1: Daptomycin

Core Structure and Introduction

Daptomycin is a cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant Enterococci (VRE).^{[1][2]} Its unique mechanism of action makes it a valuable tool in combating challenging bacterial infections.^[1] Daptomycin is comprised of a 13-amino acid cyclic peptide core and an N-terminal decanoyl lipid tail.

Structure-Activity Relationship (SAR) of Daptomycin

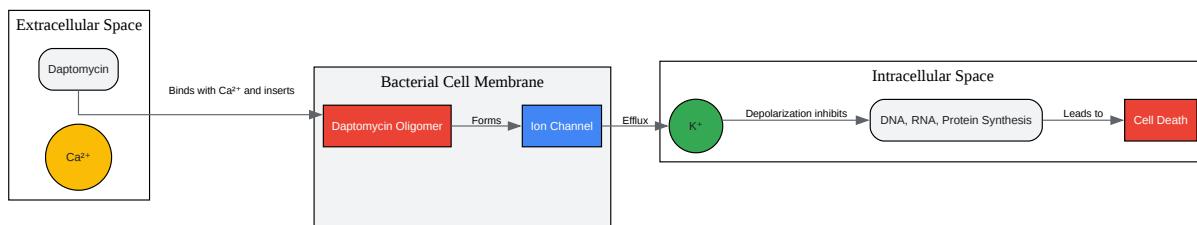
The antibacterial activity of Daptomycin is intrinsically linked to its unique structure. Modifications to various parts of the molecule can significantly impact its efficacy.

Key SAR Insights:

- **Lipid Tail:** The N-terminal fatty acyl chain is crucial for its antibacterial activity. The length and nature of this tail influence its interaction with the bacterial membrane.
- **Amino Acid Core:**
 - Position 2 (D-Asn): Appending hydrophobic groups to the D-asparagine at this position does not improve activity, suggesting this residue may not be closely associated with the cell membrane.[\[3\]](#)
 - Position 6 (Orn): Modifications at the ornithine residue are generally well-tolerated, and the positive charge at this position is not essential for antibacterial activity.[\[1\]](#)
 - Positions 8 and 11: Substitution at these positions with cationic residues can result in little to no loss of activity, and in some cases, may lead to derivatives with comparable or superior activity against certain bacterial strains.[\[4\]](#)
 - Position 12 (3-mGlu): Both the carboxylate and the methyl group of 3-methylglutamic acid are critical for antibacterial activity. Alterations at this position lead to a significant reduction in efficacy.[\[1\]](#)
 - **Tryptophan Residue:** Alkyl substitution on the tryptophan residue can modulate Daptomycin's potency, with some analogs showing improved activity against Daptomycin-resistant strains.[\[5\]](#)[\[6\]](#)

Table 1: Summary of Daptomycin Structure-Activity Relationships

Modification Site	Modification Type	Effect on Antibacterial Activity	Reference
N-terminal Fatty Acyl Chain	Removal or significant alteration	Decreased activity	[1]
Position 2 (D-Asn)	Appending hydrophobic groups (methyl, ethyl, propyl, etc.)	2 to 4-fold higher MIC values (decreased activity)	[3]
Position 6 (Orn)	N-acylation or N-alkylation	Activity generally retained	[1]
Position 8 and/or 11	Substitution with cationic residues	Little to no loss of activity; some analogs show improved activity	[4]
Position 12 (3-mGlu)	Replacement of 3R-mGlu	Significantly reduced activity	[1]
Tryptophan Residue	Alkylation at N1, C2, C5, and C6 positions	Can modulate potency; some analogs show 2-80 fold improvement against resistant strains	[5][6]


Mechanism of Action

Daptomycin's bactericidal effect is mediated through a calcium-dependent interaction with the bacterial cell membrane.[7]

Proposed Steps:

- Calcium-Dependent Binding: In the presence of calcium ions, Daptomycin undergoes a conformational change that facilitates the insertion of its lipid tail into the Gram-positive cytoplasmic membrane.[7][8]

- Oligomerization: Once inserted, Daptomycin molecules oligomerize, forming a complex within the membrane.[7][9]
- Membrane Disruption and Ion Leakage: This oligomerization disrupts the membrane structure, leading to the formation of ion channels.[7][8] This results in a rapid efflux of potassium ions, causing membrane depolarization.[7]
- Inhibition of Cellular Processes: The loss of membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[7]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for Daptomycin.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

A key experiment for evaluating the activity of Daptomycin and its analogs is the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Methodology:

- Medium Preparation: Cation-adjusted Mueller-Hinton broth is supplemented with calcium chloride to a final concentration of 50 $\mu\text{g}/\text{ml}$.[10][11]

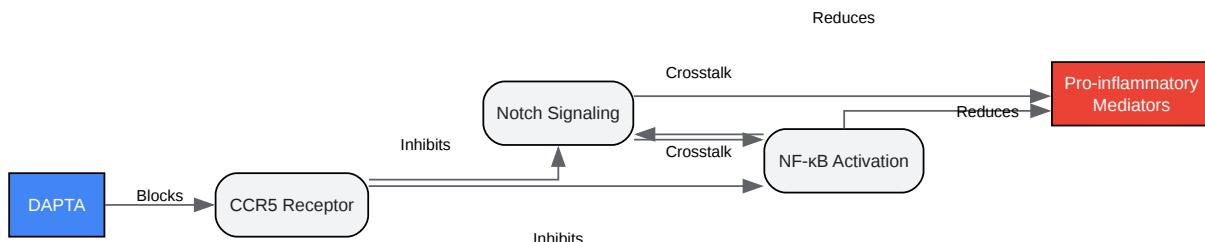
- Inoculum Preparation: Bacterial isolates are grown on sheep blood agar plates for 20-24 hours. Colonies are then suspended in 0.9% saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[10] This suspension is further diluted to yield a final inoculum density of approximately 5×10^5 CFU/ml in the test wells.[10]
- Drug Dilution: Serial two-fold dilutions of Daptomycin are prepared in the calcium-supplemented broth in microdilution trays.
- Incubation: The inoculated trays are incubated at 35°C for 20-24 hours in ambient air.[11]
- MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Part 2: D-ala-peptide T-amide (DAPTA) Core Structure and Introduction

D-ala-peptide T-amide, commonly referred to as **DAPTA**, is a protease-resistant analog of Peptide T.[12] It is an octapeptide with the sequence [D-Ala]-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH₂. **DAPTA** functions as a viral entry inhibitor by targeting the C-C chemokine receptor 5 (CCR5).[12] It has been investigated for its therapeutic potential in HIV infection and neuroinflammatory conditions like multiple sclerosis.[12][13]

Structure-Activity Relationship (SAR) of DAPTA

The biological activity of Peptide T and its analogs, including **DAPTA**, is dependent on their amino acid sequence. The core pentapeptide sequence is particularly important for its potent ligand activity for CCR5.[12] The substitution of the N-terminal L-alanine with D-alanine in **DAPTA** confers resistance to degradation by peptidases, enhancing its stability and bioavailability.


Mechanism of Action and Signaling Pathway

DAPTA exerts its effects by acting as a CCR5 antagonist.[14] In the context of HIV, it blocks the entry of R5-tropic HIV-1 strains into host cells by preventing the viral envelope protein gp120 from binding to the CCR5 co-receptor.[15][16]

In neuroinflammatory conditions, **DAPTA** has been shown to downregulate inflammatory signaling pathways. Specifically, it can attenuate the Notch/NF- κ B signaling cascade.[13]

Signaling Pathway Modulation:

- CCR5 Blockade: **DAPTA** binds to CCR5, preventing its activation by natural ligands or viral proteins.
- Inhibition of NF- κ B: This blockade leads to a reduction in the activation of Nuclear Factor-kappa B (NF- κ B), a key transcription factor involved in inflammatory responses.[13] **DAPTA** treatment has been shown to decrease the expression of the NF- κ B p65 subunit and increase the expression of its inhibitor, I κ B α .[13]
- Downregulation of Notch Signaling: **DAPTA** also downregulates the Notch signaling pathway, which is interconnected with NF- κ B signaling and plays a role in T-cell function and inflammation.[13][17] This is evidenced by decreased expression of Notch-1 and Notch-3. [13]
- Reduced Pro-inflammatory Mediators: The overall effect is a reduction in the production of pro-inflammatory mediators such as TNF- α , GM-CSF, and MCP-1.[13]

[Click to download full resolution via product page](#)

Caption: **DAPTA**-mediated downregulation of Notch/NF- κ B signaling.

Experimental Protocols

CCR5 Receptor Binding Assay

To evaluate the interaction of **DAPTA** with its target, a radioligand binding assay can be performed.

Methodology:

- Membrane Preparation: Crude membrane preparations are obtained from cells engineered to express the human CCR5 receptor (e.g., HEK 293T cells).[18]
- Radioligand: A radiolabeled ligand for CCR5, such as ^{125}I -CCL3 or ^{35}S -gp120 complexed with sCD4, is used.[18]
- Competition Binding: Membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled competitor (**DAPTA**).
- Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 90 minutes) in an appropriate assay buffer.[18]
- Separation of Bound and Free Ligand: Unbound radioligand is separated from membrane-bound radioligand by filtration through GF/B filters or by centrifugation.[18]
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The data is analyzed to determine the inhibitory concentration (IC_{50}) of **DAPTA**, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Quantitative Data

DAPTA has been shown to be a potent inhibitor of the interaction between the HIV-1 gp120 protein and the CCR5 receptor.

Table 2: Inhibitory Activity of **DAPTA**

Assay	HIV-1 Strain	IC ₅₀ (nM)	Reference
Inhibition of gp120 binding to CCR5	Bal	0.06	[15]
Inhibition of gp120 binding to CCR5	CM235	0.32	[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing the Structure-Activity Relationship of Daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. Discovery of Highly Active Derivatives of Daptomycin by Assessing the Effect of Amino Acid Substitutions at Positions 8 and 11 on a Daptomycin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of daptomycin analogs active against daptomycin-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action and Resistance to Daptomycin in *Staphylococcus aureus* and *Enterococci* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DAPTA, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR5 Antagonist | NIH [clinicalinfo.hiv.gov]
- 15. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Notch and NF-κB: Coach and Players of Regulatory T-Cell Response in Cancer [frontiersin.org]
- 18. 2.5. Binding Experiments to Wild-Type CCR5 and CCR5 Mutants [bio-protocol.org]
- To cite this document: BenchChem. [Understanding the structure-activity relationship of DAPTA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666603#understanding-the-structure-activity-relationship-of-dapta>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com